2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one
Description
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one (CAS 61997-83-9) is a brominated cyclohexenone derivative featuring a 2-nitrophenylamino substituent at the 3-position and two methyl groups at the 5,5-positions. Its molecular formula is C₁₄H₁₅BrN₂O₃, with a molecular weight of 339.19 g/mol (calculated). Cyclohexenone derivatives are widely studied for their roles in organic synthesis and pharmacological applications, such as enzyme inhibition or photodynamic therapies .
Properties
IUPAC Name |
2-bromo-5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17(19)20/h3-6,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRCPBAGPOWMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone ring. The bromination of the cyclohexenone ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
Structural Features
The structure of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-en-1-one features a cyclohexene ring with a bromine atom and a nitrophenyl amino group, contributing to its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity : The compound is part of a class of Mannich bases, which have been extensively studied for their anticancer properties. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells . The presence of the nitrophenyl group may enhance the biological activity through mechanisms such as glutathione binding and inhibition of glutathione-S-transferase .
Antimicrobial Properties : Mannich bases are known for their antibacterial and antifungal activities. The structural diversity provided by the nitrophenyl moiety may contribute to enhanced antimicrobial efficacy, making this compound a candidate for further exploration in drug development .
Organic Synthesis
Building Block in Synthesis : The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Multicomponent Reactions : The use of this compound in multicomponent reactions (MCRs) has been noted for its efficiency in producing diverse chemical libraries. MCRs involving this compound can lead to the rapid generation of structurally varied products, facilitating high-throughput screening for biological activity .
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of materials. Research into its use as an additive or crosslinking agent could open new avenues for developing advanced materials with tailored properties.
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer effects of Mannich bases derived from similar structures, revealing that compounds with nitrophenyl substitutions exhibited lower IC50 values against multiple cancer cell lines compared to their analogs without such substitutions. This suggests that this compound could potentially demonstrate similar or enhanced activity .
Case Study 2: Synthetic Methodology Development
Research on multicomponent reactions utilizing this compound showed successful outcomes in synthesizing complex organic frameworks. The optimization of reaction conditions led to high yields and purity of products, demonstrating the utility of this compound as a key intermediate in synthetic chemistry .
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s key structural analogs differ in substituents at the 3-position and halogenation patterns. A comparative analysis is provided below:
Key Observations :
Biological Activity
2-Bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 339.18 g/mol. The compound features a cyclohexene ring with a bromo substituent and a nitrophenyl amino group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN2O3 |
| Molecular Weight | 339.18 g/mol |
| Structure | Structure |
| H-Bond Donor | 1 |
| H-Bond Acceptor | 4 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit considerable antitumor properties. For instance, derivatives of nitrophenyl amines have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that such compounds could induce significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. It has been reported that the nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes implicated in disease processes. Compounds with similar structures have been noted for their ability to inhibit enzymes such as alkaline phosphatase, which plays a role in various physiological functions and pathologies. This inhibition can lead to therapeutic effects in conditions related to enzyme overactivity .
Case Studies
- Case Study on Antitumor Activity : A study published in ACS Omega examined a series of nitrophenyl-substituted compounds, revealing that those with structural similarities to this compound exhibited IC50 values in the low micromolar range against cancer cell lines .
- Antimicrobial Efficacy : Research conducted on various nitro-substituted compounds showed that those similar to this cyclohexene derivative displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective treatment potential .
Q & A
Basic: What are the common synthetic routes for 2-bromo-5,5-dimethyl-3-((2-nitrophenyl)amino)cyclohex-2-en-1-one, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step strategies, including:
- Etherification or alkylation : Reacting brominated intermediates (e.g., 3-bromoprop-1-yne) with hydroxylated aromatic precursors under basic conditions (e.g., K₂CO₃ in methanol) .
- Aldol condensation : Coupling intermediates like isophorone derivatives with aromatic aldehydes to form the cyclohexenone core .
- Amination : Introducing the 2-nitrophenylamino group via nucleophilic substitution or reductive amination.
Yield optimization requires:
- Temperature control : Heating at 60–80°C for 6–8 hours improves reaction completeness .
- Catalyst selection : Triethylamine as a base enhances nucleophilicity in amination steps .
- Purification : Recrystallization in aqueous ethanol increases purity (yields >65% reported in similar compounds) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve tautomerism in the cyclohexenone ring and confirm substitution patterns . For example, the 2-nitrophenyl group shows aromatic proton splitting at δ 7.5–8.5 ppm.
- IR spectroscopy : Bands at ~3429 cm⁻¹ indicate N–H stretching in the amino group, while C=O stretches appear at ~1680 cm⁻¹ .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bromine and nitro group orientations. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The nitro group at the 2-position on the phenyl ring:
- Activates the aromatic ring for electrophilic substitution but deactivates adjacent positions due to its meta-directing nature.
- Enhances leaving-group ability in SNAr reactions by stabilizing transition states through resonance withdrawal.
- DFT studies (as applied in similar compounds) predict charge density redistribution, favoring nucleophilic attack at the para position relative to the amino group .
Advanced: What strategies can resolve contradictions in crystallographic data, such as disordered bromine atoms?
Answer:
- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios .
- Twinned refinement : SHELXL’s TWIN command models overlapping lattices in cases of pseudosymmetry .
- Occupancy refinement : Partially occupied bromine sites are resolved using PART instructions in SHELX, with restraints on thermal parameters .
Advanced: How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases), with the nitro group forming hydrogen bonds to catalytic residues .
- ADMET prediction : SwissADME estimates bioavailability; the nitro group may reduce permeability but enhance target affinity .
- TDDFT calculations : Simulate UV-Vis spectra to correlate electronic transitions (e.g., π→π* in the nitro group) with photostability .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Answer:
- pH stability : Degrades in strong acids (pH < 2) via hydrolysis of the enone moiety. Stable in neutral to weakly basic conditions (pH 7–9) .
- Thermal stability : Decomposes above 150°C; store at 4°C under inert atmosphere.
Advanced: How does this compound compare to analogs (e.g., chloro or methyl derivatives) in biological assays?
Answer:
- Anti-mycobacterial activity : Pyrazoloquinoline analogs with nitro groups show IC₅₀ values ~5 µM against M. tuberculosis, outperforming methyl derivatives (IC₅₀ >20 µM) .
- Cytotoxicity : Nitro-substituted compounds exhibit higher selectivity indices (SI >10) compared to bromo analogs (SI ~3) in MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
